molecular formula C₁₇H₂₀F₃N₇O₂ B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

Katalognummer B560068
CAS-Nummer: 1225037-39-7
Molekulargewicht: 411.39
InChI-Schlüssel: ADGGYDAFIHSYFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Relapsed, Refractory Lymphoma : A study by Collins et al. (2021) evaluated the efficacy of bimiralisib in patients with relapsed/refractory lymphoma. The study found modest efficacy but significant toxicity in heavily pretreated patients with various histological subtypes of lymphoma (Collins et al., 2021).

  • Activity in Head and Neck Cancer with NOTCH1 Mutation : Research by Janku et al. (2019) showed that bimiralisib demonstrated tolerability and a signal of activity in head and neck squamous cell cancer, particularly in patients with NOTCH1 loss-of-function mutations (Janku et al., 2019).

  • Topical Application in Cutaneous T-cell Lymphomas : A 2022 study by Wind et al. focused on the use of topical bimiralisib in patients with mycosis fungoides, a subtype of cutaneous T-cell lymphoma. While the drug showed meaningful cutaneous levels and was well-tolerated, it did not exhibit clinical efficacy (Wind et al., 2022).

  • Treatment of Endometrial Cancer : Hsin et al. (2021) studied the anticancer effects of bimiralisib on endometrial cancer cells. The study revealed that bimiralisib could induce cell cycle arrest by disrupting a positive feedback loop in the PI3K/Akt/mTOR/c-Myc/mtp53 pathway (Hsin et al., 2021).

  • Combination Therapy in Acute Myeloid Leukemia (AML) : Seipel et al. (2022) investigated the combination of bimiralisib and venetoclax for the treatment of AML. The study suggested that this combination could be effective, especially in patients with IDH2 and FLT3 mutations (Seipel et al., 2022).

Zukünftige Richtungen

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

Eigenschaften

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimiralisib

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
221
Citations
FM Johnson, F Janku, MA Gouda, HT Tran… - The …, 2022 - academic.oup.com
… In a phase I study of single-agent bimiralisib, one patient with … I PI3K/mTOR antagonist bimiralisib would result in cancer … and immunotherapy resistant, bimiralisib had an objective …
Number of citations: 4 academic.oup.com
K Seipel, Y Brügger, H Mandhair, U Bacher… - International journal of …, 2022 - mdpi.com
… bimiralisib, with differing response markers for each combination. For the venetoclax and bimiralisib … The combination of PI3K/mTOR dual pathway inhibition with bimiralisib and BCL2 …
Number of citations: 3 www.mdpi.com
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2022 - mdpi.com
… clinical activity of oral bimiralisib. However, all … of bimiralisib was developed. The objective of this study was to explore the safety, efficacy and pharmacokinetics (PK) of topical bimiralisib …
Number of citations: 2 www.mdpi.com
F Janku, FM Johnson, M Opyrchal, A Dowlati… - Molecular Cancer …, 2019 - AACR
… associated with efficacy of bimiralisib and other PI3K inhibitors. … (CTCAE v4) of bimiralisib administered either as a continuous (80 … with increasing doses of bimiralisib only up to 140mg. …
Number of citations: 9 aacrjournals.org
GP Collins, TA Eyre, D Schmitz-Rohmer… - …, 2021 - journals.lww.com
… Once the bimiralisib dose had been reduced, re-escalation was not permitted. If the administration of bimiralisib was interrupted for reasons other than an AE, then bimiralisib was to be …
Number of citations: 5 journals.lww.com
FM Johnson, F Janku, JJ Lee, D Schmitz, H Streefkerk… - 2020 - ascopubs.org
… the dual PI3K/mTOR inhibitor bimiralisib (PQR309). Methods: … to bimiralisib. Pts who have already received standard platinum chemotherapy and immunotherapy will receive bimiralisib …
Number of citations: 6 ascopubs.org
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2023 - mdpi.com
… ’ administration of bimiralisib was removed … bimiralisib’ and ‘This is a major improvement compared to the severe adverse events that were seen with oral administration of bimiralisib [11,…
Number of citations: 8 www.mdpi.com
C Tarantelli, F Bertoni - Drugs of the Future, 2023 - access.portico.org
… of bimiralisib on … bimiralisib in the phase I study (38). Wider proteomics experiments, performed in lymphoma cell lines exposed to bimiralisib or DMSO for 2 h, showed that bimiralisib …
Number of citations: 2 access.portico.org
D Schmitz-Rohmer, HJ Streefkerk, M Rolli… - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org
M Augustin, D Jullien, A Martin, C Peralta - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.